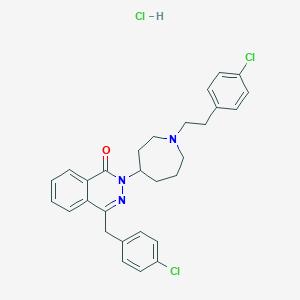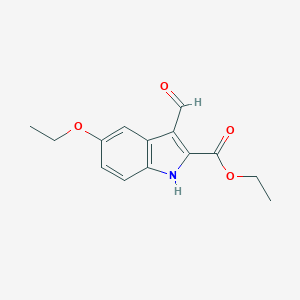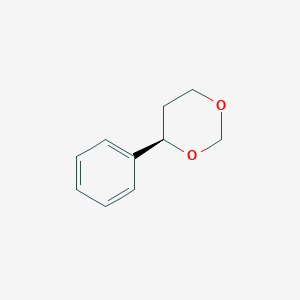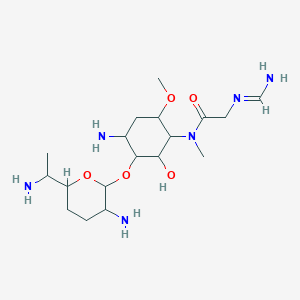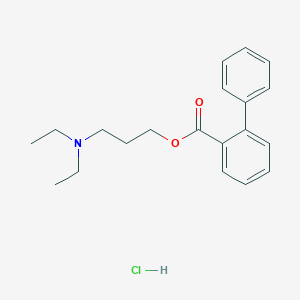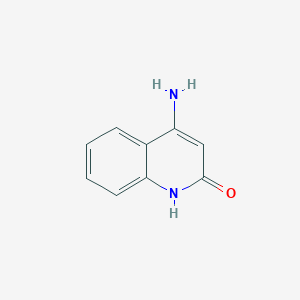
4-氨基喹啉-2-酮
描述
Synthesis Analysis
The synthesis of 4-aminoquinoline-2-ones can be efficiently achieved through multiple methods. One approach involves the environmentally benign synthesis using recyclable choline hydroxide for the intramolecular cyclization of 2-cyanophenylamide derivatives, offering a greener alternative with good to excellent yields (Sanap & Shankarling, 2015). Another method showcases the one-pot synthesis of multisubstituted 2-aminoquinolines from 1-aryl tetrazoles and internal alkynes through rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline-2-one derivatives is pivotal in determining their chemical reactivity and physical properties. Advanced synthetic methodologies have been developed to create highly substituted 4-aminoquinolines, such as using aza hetero-Diels-Alder reactions, demonstrating the versatility of these molecules in organic synthesis (Vidyacharan et al., 2015).
Chemical Reactions and Properties
4-Aminoquinoline-2-one compounds are characterized by their reactivity in various chemical reactions. For instance, a novel method for their synthesis via aerobic Cu(i)-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones has been reported, where DMF serves as both a methine and nitrogen source, highlighting the compounds' versatile reactivity (Ganesan et al., 2020).
Physical Properties Analysis
The physical properties of 4-aminoquinoline-2-one derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and the nature of substituents on the quinoline ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophilic and electrophilic substitutions, define the scope of 4-aminoquinoline-2-ones in chemical syntheses and potential pharmaceutical applications. The modular three-component synthesis of 4-aminoquinolines through an imidoylative Sonogashira/cyclization cascade underscores the adaptability and chemical diversity achievable with these compounds (Collet et al., 2017).
科学研究应用
抗癌活性:基于4AQ-三嗪的分子杂化物表现出作为抗癌药物的潜力。它们诱导凋亡并抑制各种人类癌细胞系的生长 (Manohar et al., 2014)。
神经退行性疾病治疗:某些4AQ化合物作为有效的NMDA受体拮抗剂,显示出治疗神经退行性疾病的前景 (Pinard et al., 2002)。
药物合成:已开发出一种一锅两阶段的合成路线,可制备取代的4AQ,从而生产出具有药用价值的化合物 (Collet et al., 2017)。
抗疟药物:包括氯喹在内的4AQ对疟疾有效,特别是对氯喹耐药的疟原虫有效。正在开发新的先导化合物以克服药物耐药问题 (O’Neill et al., 2006)。
治疗疟疾的作用方式:4AQ抗疟药物通过在寄生虫的消化液泡中积累起作用。三环药物可能逆转氯喹耐药性 (Pussard & Verdier, 1994)。
药物效力相关性:4AQ类似物的抗疟效力存在显著差异,药物积累与效力相关,表明影响药物有效性的额外因素 (Hawley et al., 1996)。
微波辅助SNAr反应:这种技术能够将4,7-二氯喹啉高效转化为一系列4AQ,提供了一种快速且潜在更清洁的抗疟药物合成途径 (Melato et al., 2007)。
电化学传感器:这些传感器能够快速、敏感地分析生物和环境样品中的4AQ药物,具有简单性和有限资源使用的优势 (Matrouf et al., 2022)。
环境友好合成:一种更环保的合成4-氨基喹啉-2-酮的方法使用可回收的胆碱氢氧化物,提供高产率和比传统方法更简便的过程 (Sanap & Shankarling, 2015)。
安全和危害
未来方向
The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .
属性
IUPAC Name |
4-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHBEHGSJQMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332689 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline-2-one | |
CAS RN |
110216-87-0 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


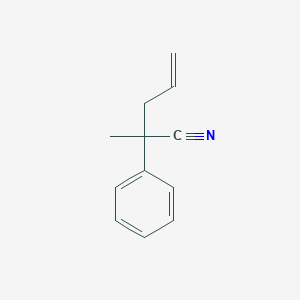
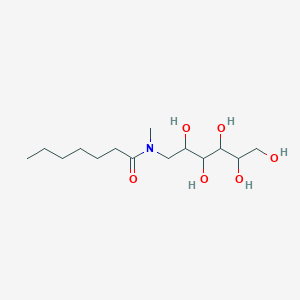
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
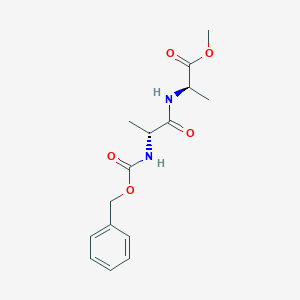
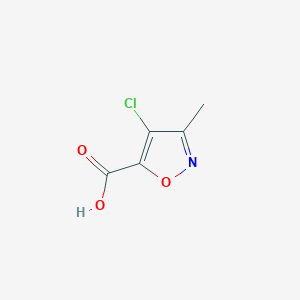
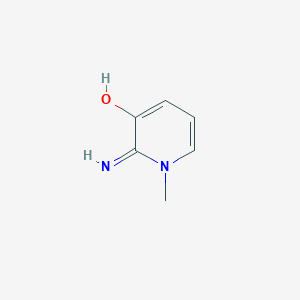
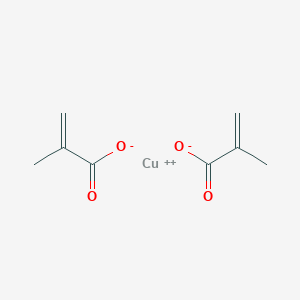
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
